(1,1-Dioxo-tetrahydrothiophen-3-yl)-(2-methoxy-ethyl)-amine
Overview
Description
(1,1-Dioxo-tetrahydrothiophen-3-yl)-(2-methoxy-ethyl)-amine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a tetrahydrothiophene ring with a dioxo substitution at the 1,1 positions and an amine group attached to a 2-methoxy-ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxo-tetrahydrothiophen-3-yl)-(2-methoxy-ethyl)-amine typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,4-dihalobutanes with thiourea, under basic conditions.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxo groups at the 1,1 positions. Common oxidizing agents include hydrogen peroxide or peracids.
Amine Introduction: The final step involves the introduction of the 2-methoxy-ethyl amine group. This can be done through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxo-tetrahydrothiophen-3-yl)-(2-methoxy-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl-substituted tetrahydrothiophenes.
Substitution: Various amine derivatives depending on the substituent introduced.
Scientific Research Applications
(1,1-Dioxo-tetrahydrothiophen-3-yl)-(2-methoxy-ethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-tetrahydrothiophen-3-yl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxo groups and the amine functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,1-Dioxo-tetrahydrothiophen-3-yl)-N,N-dimethyl-ethane-1,2-diamine
- 2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide
Uniqueness
(1,1-Dioxo-tetrahydrothiophen-3-yl)-(2-methoxy-ethyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxy-ethyl amine group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity profiles in chemical reactions.
Properties
IUPAC Name |
N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-11-4-3-8-7-2-5-12(9,10)6-7/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUMFZWFXHIBPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCS(=O)(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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